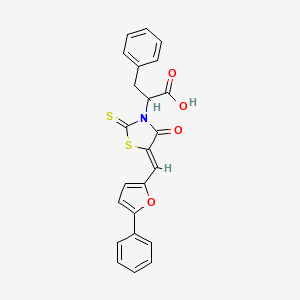

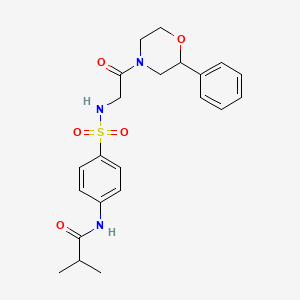

![molecular formula C12H10N6O2 B2960901 2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid CAS No. 889999-45-5](/img/structure/B2960901.png)

2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid” belongs to a class of compounds known as [1,2,4]triazolo[4,3-b]pyridazines . These compounds have been synthesized from 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester . They have shown potential insecticidal activity, especially in regulating the growth of 2nd instar Mythimna separata larvae .

Synthesis Analysis

The synthetic strategy for preparation of [1,2,4]triazolo[4,3-b][1,3,4]thiadiazoles has been studied extensively . The process involves the treatment of 4-amino-2,4-dihydro-[1,2,4]triazole-3-thiones, derived from the reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction . This is followed by reactions with acetic anhydrides, carboxylic acids, acid chlorides, triethyl orthoacetate, and nitriles .Molecular Structure Analysis

The structures of these compounds were characterized by the use of IR, NMR, EI-MS, and elemental analysis . The structure of one compound was further confirmed by X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction . This is followed by reactions with acetic anhydrides, carboxylic acids, acid chlorides, triethyl orthoacetate, and nitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized using various techniques such as IR, NMR, EI-MS, and elemental analysis . For instance, one of the compounds was found to have a melting point of 222.4–223.8 °C .Applications De Recherche Scientifique

Synthesis and Biological Activities

Novel Pyridine and Fused Pyridine Derivatives

A series of novel pyridine and fused pyridine derivatives have been synthesized, showcasing moderate to good binding energies towards GlcN-6-P synthase, a target protein. These compounds, including triazolopyridine derivatives, exhibit antimicrobial and antioxidant activities, indicating their potential for further pharmaceutical applications (Flefel et al., 2018).

Amide Derivatives of Triazolo[4,3-a]pyridine

Research into the synthesis of amido aminomethyl fused triazoles compatible with amino acid substrates and polar functional groups highlights the compound's versatility. These derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties, underscoring their significant bio-medicinal chemistry potential (Gandikota et al., 2017).

Heterocyclic Acetamides with Oxadiazole

The synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides has been explored, with a focus on developing a method for creating diverse functionalized triazolopyridine derivatives. This work contributes to the understanding of their pharmacological activities, demonstrating the compound's utility in generating biologically active molecules (Karpina et al., 2019).

Antimicrobial and Antitumor Activities

Thienopyrimidine Derivatives

The synthesis of thienopyrimidine derivatives, including triazolopyrimidine, has been associated with pronounced antimicrobial activity. This research area further exemplifies the compound's relevance in creating new antimicrobial agents (Bhuiyan et al., 2006).

Pyrazoles with Antitumor and Antimicrobial Activities

N-arylpyrazole-containing enaminones have been synthesized, leading to the development of substituted pyridine derivatives with notable antitumor and antimicrobial activities. This area of research highlights the compound's potential in addressing cancer and microbial infections (Riyadh, 2011).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been evaluated for their inhibitory activities toward c-met/vegfr-2 kinases .

Mode of Action

It can be inferred from similar compounds that it might interact with its targets and induce changes that lead to its biological activity .

Biochemical Pathways

Based on similar compounds, it can be inferred that it might interfere with the signaling pathways of its targets, leading to downstream effects .

Pharmacokinetics

Similar compounds have shown promising oral bioavailability .

Result of Action

Similar compounds have shown promising antiproliferative activities against various cancer cell lines .

Propriétés

IUPAC Name |

2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O2/c19-11(20)7-14-9-3-4-10-15-16-12(18(10)17-9)8-2-1-5-13-6-8/h1-6H,7H2,(H,14,17)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKXZCBMJYIDAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

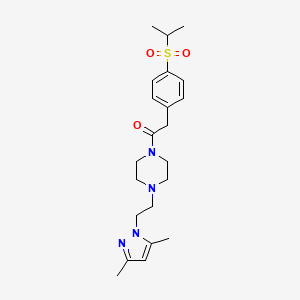

![3,4,5-trimethoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2960818.png)

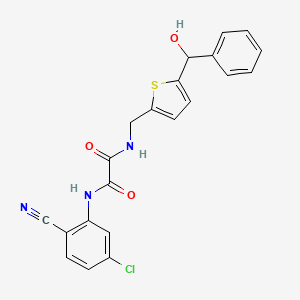

![2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2960823.png)

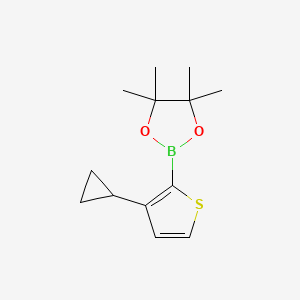

![[3,4,5-Triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2960829.png)

![6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2960831.png)

![N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2960835.png)

![7-(3,4-diethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2960837.png)

![N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2960840.png)